

Application Notes and Protocols: BMS-309403

Treatment in ApoE^{-/-} Mice

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Compound of Interest

Compound Name: BMS-309403

Cat. No.: B1667199

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Audience: Researchers, scientists, and drug development professionals.

Introduction

BMS-309403 is a potent and selective inhibitor of Fatty Acid-Binding Protein 4 (FABP4), also known as aP2.[1][2][3] FABP4 is highly expressed in adipocytes and macrophages and is implicated in the pathogenesis of metabolic diseases and atherosclerosis.[4] Inhibition of FABP4 by **BMS-309403** has been shown to ameliorate atherosclerosis in apolipoprotein E-deficient (ApoE^{-/-}) mice, a widely used animal model for studying this disease.[1][5] These application notes provide a summary of the quantitative effects of **BMS-309403** treatment in ApoE^{-/-} mice and detailed protocols for key experiments.

Data Presentation

Table 1: Effect of BMS-309403 on Atherosclerotic Lesion Area in ApoE^{-/-} Mice

Treatment Group	Intervention Type	Duration	Lesion Area Reduction (%)	Reference
BMS-309403	Early	6 weeks	52.6	[1]
BMS-309403	Late	6 weeks	51.0	[1]

Table 2: Effect of BMS-309403 on Plasma Lipids in 18-week-old ApoE^{-/-} Mice (6-week treatment)

Treatment Group	Triglycerides	LDL-C	HDL-C	Reference
Vehicle	Elevated	Significantly Elevated	Significantly Reduced	[6]
BMS-309403 (15 mg·kg ⁻¹ ·day ⁻¹)	Reduced	Significantly Elevated	Significantly Reduced	[6]

Note: While LDL-C remained elevated and HDL-C remained reduced compared to wild-type mice, the significant effect of **BMS-309403** in this study was the reduction of triglycerides.[6]

Table 3: Effect of BMS-309403 on Endothelial Function and Inflammatory Markers

Parameter	Effect of BMS-309403 Treatment	Key Findings	Reference
Endothelial Function	Improved	Increased phosphorylated and total eNOS.[6]	[5][6]
MCP-1 Production (in THP-1 macrophages)	Decreased	Dose- and time-dependent reduction.[1]	[1]
Macrophage Foam Cell Formation	Reduced	44% reduction in cholesterol ester accumulation in THP-1 macrophages.	[1]
Gut Microenvironment	Alleviated Inflammatory Response	Elevated intestinal expression of ZO-1 and occludin.	[7]

Experimental Protocols

BMS-309403 Administration to ApoE-/- Mice

This protocol describes the oral administration of **BMS-309403** to ApoE-/- mice to study its effects on atherosclerosis.

Materials:

- ApoE-/- mice (e.g., on a C57BL/6J background)[1]
- High-cholesterol atherogenic Western diet (e.g., 21% fat, 0.21% cholesterol)[1]
- **BMS-309403**[1]
- Vehicle solution (e.g., 10% 1-methyl-2-pyrrolidone and 5% cremophor EL with ethanol in water, or 4% Tween 80)[1][6]
- Oral gavage needles

Procedure:

- Animal Model: House male ApoE-/- mice under a 12-hour light cycle with ad libitum access to food and water.[1]
- Diet: At 4-5 weeks of age, switch the mice to a high-cholesterol atherogenic Western diet to induce atherosclerosis.[1]
- Treatment Groups: Divide the mice into at least two groups: a vehicle control group and a **BMS-309403** treatment group.
- Drug Preparation: Dissolve **BMS-309403** in the chosen vehicle at the desired concentration. A commonly used dose is 15 mg·kg⁻¹·day⁻¹. [1][6]
- Administration:
 - Early Intervention: Start the Western diet and daily oral gavage with **BMS-309403** or vehicle simultaneously in 5-week-old mice.[1]

- Late Intervention: After 8 weeks on the Western diet (at 12 weeks of age), begin daily oral gavage with **BMS-309403** or vehicle.[\[1\]](#)
- Treatment Duration: Continue the treatment for a specified period, for example, 6 weeks.[\[1\]](#)
[\[6\]](#)
- Monitoring: Monitor the body weight and general health of the mice throughout the study.[\[6\]](#)
- Euthanasia and Tissue Collection: At the end of the treatment period, euthanize the mice and collect blood and tissues for further analysis.

Quantification of Aortic Atherosclerosis

This protocol details the en face analysis of the aorta and Oil Red O staining of aortic root sections to quantify atherosclerotic lesions.

Materials:

- Dissection tools (scissors, forceps)
- Perfusion buffer (e.g., PBS with heparin)
- Fixative (e.g., buffered formalin)[\[8\]](#)
- Oil Red O stain[\[9\]](#)
- Embedding medium (e.g., gelatin or OCT)[\[8\]](#)
- Cryostat or microtome
- Microscope with a camera
- Image analysis software

Procedure:

- Aorta Isolation:
 - Anesthetize the mouse and open the thoracic cavity.[\[8\]](#)

- Perfuse the circulatory system with PBS to flush out blood.[\[8\]](#)
- Carefully dissect the entire aorta from the heart to the iliac bifurcation.
- En Face Analysis:
 - Clean the aorta of surrounding adipose and connective tissue.
 - Cut the aorta longitudinally and pin it flat on a black wax dissecting pan.
 - Stain the aorta with Oil Red O solution to visualize lipid-rich atherosclerotic plaques.[\[9\]](#)
 - Capture high-resolution images of the stained aorta.
 - Use image analysis software to quantify the percentage of the aortic surface area covered by lesions.
- Aortic Root Analysis:
 - Fix the heart and the upper portion of the aorta in buffered formalin.[\[8\]](#)
 - Embed the tissue in gelatin or OCT compound.[\[8\]](#)
 - Serially section the aortic root.[\[9\]](#)
 - Stain the sections with Oil Red O to visualize neutral lipids within the atherosclerotic plaques.[\[9\]](#)
 - Counterstain with hematoxylin to visualize cell nuclei.
 - Capture images of the stained sections at the level of the aortic valve cusps.
 - Quantify the lesion area in the aortic root sections using image analysis software.

Plasma Lipid Analysis

This protocol outlines the measurement of plasma lipid levels.

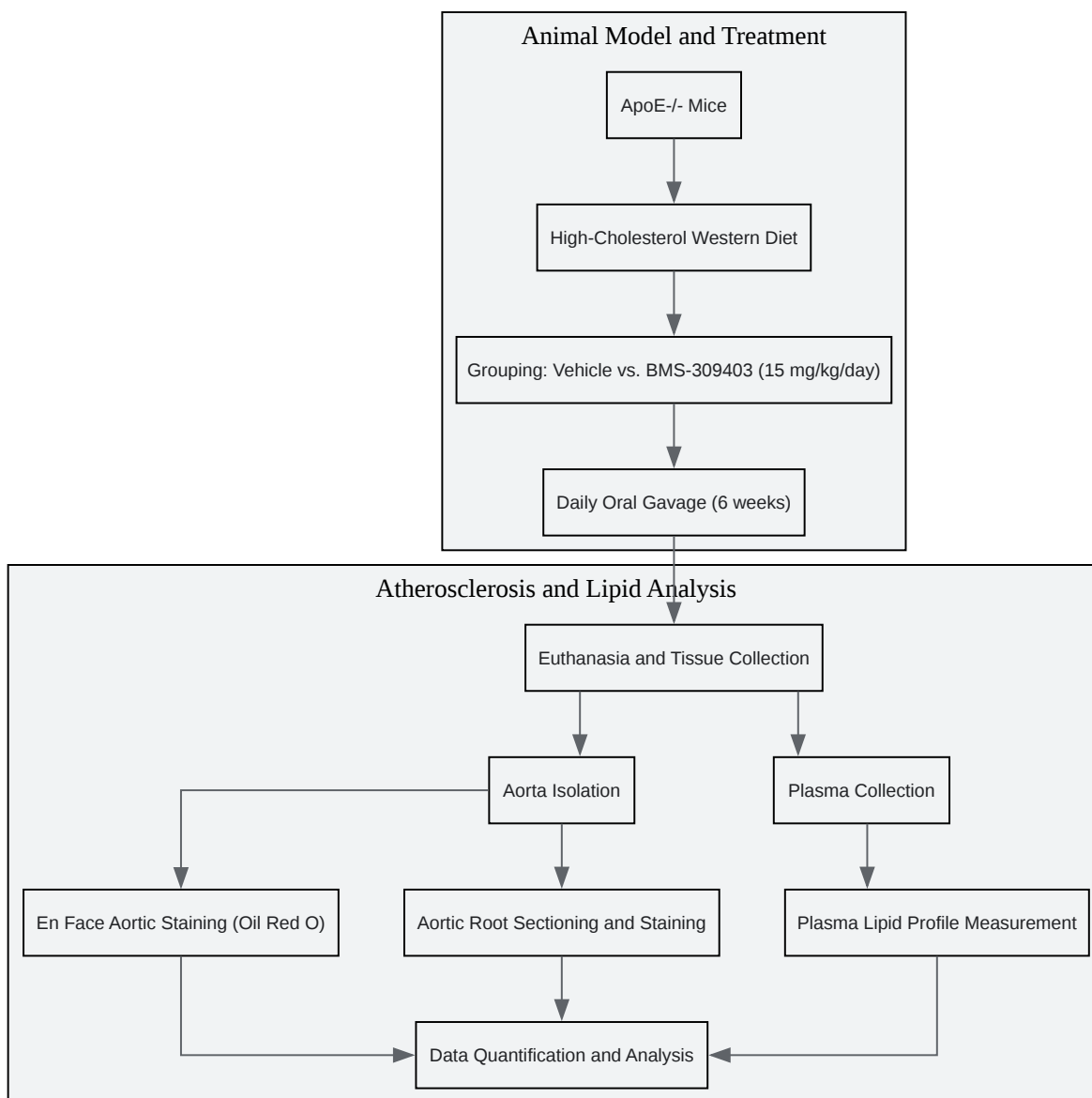
Materials:

- Blood collection tubes (with anticoagulant, e.g., EDTA)
- Centrifuge
- Commercial assay kits for triglycerides, total cholesterol, LDL-C, and HDL-C

Procedure:

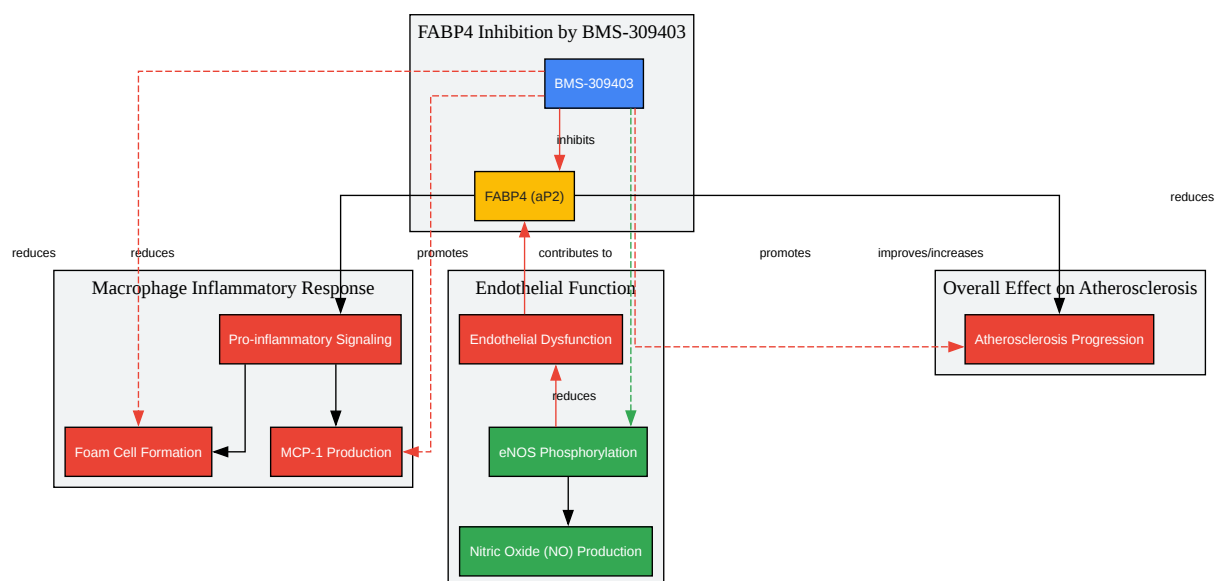
- Blood Collection: Collect blood from the mice via cardiac puncture or another appropriate method at the time of euthanasia.[\[8\]](#)
- Plasma Separation: Centrifuge the blood samples to separate the plasma.
- Lipid Measurement: Use commercial enzymatic colorimetric assay kits to measure the concentrations of triglycerides, total cholesterol, LDL-C, and HDL-C in the plasma samples according to the manufacturer's instructions.[\[10\]](#)

Signaling Pathways and Experimental Workflows



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Caption: Experimental workflow for **BMS-309403** treatment in ApoE^{-/-} mice.



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Caption: Proposed signaling pathway of **BMS-309403** in atherosclerosis.

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